molecular formula C11H12N2O2S B387373 Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B387373
M. Wt: 236.29 g/mol
InChI Key: KRCQFLONSCMKHX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS 90840-50-9) is a fused heterocyclic compound with a thieno[2,3-b]pyridine core. Its molecular formula is C₁₀H₁₀N₂O₂S, and molecular weight is 222.27 g/mol . The structure features:

  • An ethyl carboxylate group at position 2.
  • An amino (-NH₂) group at position 3.
  • A methyl (-CH₃) substituent at position 6.

This compound serves as a versatile synthon in organic synthesis, particularly for constructing polyheterocyclic systems due to its reactive amino and ester groups .

Properties

IUPAC Name

ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-3-15-11(14)9-8(12)7-5-4-6(2)13-10(7)16-9/h4-5H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCQFLONSCMKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Nucleophilic Substitution : Sodium ethoxide deprotonates ethyl thioglycolate, generating a thiolate ion that displaces the chlorine atom in 2-chloro-6-methylnicotinonitrile.

  • Cyclization : The nitrile group at position 3 of the pyridine ring undergoes intramolecular attack by the sulfur atom, forming the thieno[2,3-b]pyridine scaffold.

  • Amination : The nitrile group is postulated to hydrolyze in situ to an amine under basic conditions, though the exact mechanism remains debated.

Optimized Parameters :

  • Solvent : Dimethylformamide (DMF) ensures solubility and facilitates cyclization.

  • Temperature : Room temperature (20°C) minimizes side reactions.

  • Molar Ratios : A slight excess of ethyl thioglycolate (1.1 equiv) ensures complete substitution.

Table 1: Reaction Summary

Starting MaterialReagentBaseSolventTimeYield
2-Chloro-6-methylnicotinonitrileEthyl thioglycolateSodium ethoxideDMF1 h97%

This method is favored for its scalability and efficiency, though the origin of the amino group warrants further mechanistic investigation.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodAdvantagesLimitationsYield
Cyclization (Primary)High yield, one-pot, scalableMechanistic ambiguity97%
N-Oxidation RouteVersatile for derivativesMulti-step, lower yield60–70%
Hydrazide ModificationEnables diverse functionalizationRequires post-synthetic steps75–90%

Mechanistic Insights and Unresolved Questions

The conversion of the nitrile group to an amine during cyclization remains poorly understood. Proposed hypotheses include:

  • In Situ Hydrolysis : Basic conditions may hydrolyze the nitrile to an amide, followed by reduction. However, no reducing agents are reported.

  • Rearrangement : A Smiles-type rearrangement during cyclization could directly yield the amine.

Further studies using isotopic labeling or intermediate isolation are needed to clarify this step.

Chemical Reactions Analysis

WAY-299914 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate is primarily studied for its potential therapeutic effects. Its structure suggests it may interact with biological targets involved in several diseases.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-b]pyridine compounds exhibit antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cells through apoptosis induction.

Cell Line IC50 (µM) Mechanism
HeLa25Apoptosis
MCF-730Cell cycle arrest

Neuropharmacological Applications

This compound has been investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Understanding its chemical properties is crucial for optimizing its synthesis and enhancing its biological activity.

Conclusion and Future Directions

The applications of this compound span various domains, including antimicrobial and anticancer research, as well as neuropharmacology. Future studies should focus on clinical trials to validate these findings and explore the compound's full therapeutic potential.

Mechanism of Action

WAY-299914 exerts its effects by inhibiting ubiquitin-specific proteases and acetyl-CoA carboxylase . These enzymes play crucial roles in various cellular processes, including protein degradation and fatty acid synthesis. By inhibiting these enzymes, WAY-299914 can modulate these processes and potentially lead to therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Thienopyridine Core

Key structural analogs differ in substituents at positions 2, 3, and 6, altering physicochemical and biological properties.

Table 1: Structural and Property Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (Target Compound) 3-NH₂, 6-CH₃, 2-COOEt C₁₀H₁₀N₂O₂S 222.27 High reactivity as a heterocyclic building block; used in kinase inhibitor synthesis.
Mthis compound 3-NH₂, 6-CH₃, 2-COOMe C₉H₈N₂O₂S 212.24* Shorter alkyl chain (methyl ester) reduces lipophilicity; potential precursor for analogs.
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 6-(p-tolyl), 2-COOEt C₁₇H₁₆N₂O₂S 312.40 Enhanced lipophilicity (XLogP3 = 4.7); aryl group may improve bioactivity.
Ethyl 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 6-(5-bromobenzofuran-2-yl), 2-COOEt C₁₉H₁₄BrN₂O₃S 437.30 Bromine and benzofuran enhance steric/electronic effects; used in complex heterocycles.
Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate 7-NH₂, 2-Br, 6-COOEt C₉H₇BrN₃O₂S 315.14 Bromine and pyrazine ring enable kinase inhibitor development.

*Note: Discrepancies in molecular formulas (e.g., C₁₀H₁₀N₂O₂S vs.

Biological Activity

Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS No. 52505-51-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms, and potential therapeutic applications.

  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 236.29 g/mol
  • Structure : The compound features a thieno[2,3-b]pyridine core with an ethyl ester and amino functional groups, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thieno[2,3-b]pyridine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation.

  • Tubulin Inhibition : The compound interacts with tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This interaction is similar to that observed with colchicine site binders, which disrupt microtubule dynamics essential for mitosis .
  • Selectivity : In vitro studies indicate that this compound selectively induces apoptosis in cancer cells without significantly affecting normal human peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index .

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicated:

Cell LineIC50 (μM)
HeLa1.1
L12102.8
CEM2.3

These values suggest that the compound is particularly effective against HeLa cells, which are derived from cervical cancer.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. Compounds structurally related to it have demonstrated activity comparable to indomethacin, a well-known anti-inflammatory drug.

Inhibition of COX Enzymes

Research indicates that certain derivatives possess stronger inhibitory effects on COX-2 than COX-1 enzymes:

CompoundCOX-1 Inhibition (μM)COX-2 Inhibition (μM)
Indomethacin9.17-
Compound A11.608.23
Compound B9.47-

These findings suggest a potential for developing selective COX-2 inhibitors based on the thieno[2,3-b]pyridine scaffold.

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